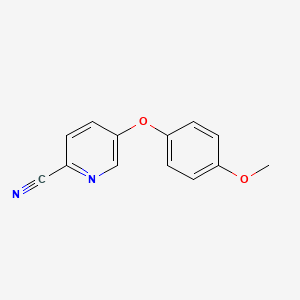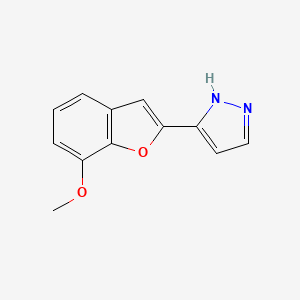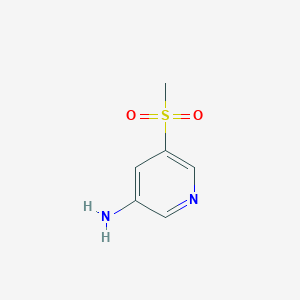
5-(4-Methoxyphenoxy)pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxyphenoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C13H10N2O2 . It has a molecular weight of 226.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-(4-Methoxyphenoxy)pyridine-2-carbonitrile is 1S/C13H10N2O2/c1-16-11-4-6-12(7-5-11)17-13-3-2-10(8-14)15-9-13/h2-7,9H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
5-(4-Methoxyphenoxy)pyridine-2-carbonitrile is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用
Antiviral Properties
- SARS-CoV-2 Inhibition : A study explored the inhibition of SARS-CoV-2 RdRp (RNA-dependent RNA polymerase) by synthesizing azafluorene derivatives, including 2-(1H-indol-3-yl)-4-(4-methoxyphenyl)-5H-indeno[1,21,2-b]pyridine-3-carbonitrile. These compounds showed significant interactions with SARS-CoV-2 RdRp, suggesting potential antiviral properties (Venkateshan et al., 2020).
Structural and Spectroscopic Analysis
- X-ray and Spectroscopic Studies : The structural features of pyridine derivatives, including 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, have been analyzed using X-ray diffraction and spectroscopy. These studies provide insights into the molecular structure and interactions of these compounds (Tranfić et al., 2011).
Corrosion Inhibition
- Copper Corrosion Inhibition : Research on aryl pyrazolo pyridine derivatives, including compounds with similar structures to 5-(4-Methoxyphenoxy)pyridine-2-carbonitrile, indicated their effectiveness as corrosion inhibitors for copper in acidic environments. These findings are crucial for industrial applications involving metal preservation (Sudheer & Quraishi, 2015).
Antimicrobial Properties
- Antibacterial Activity : Novel 4-pyrrolidin-3-cyanopyridine derivatives, structurally related to the target compound, were synthesized and showed significant antimicrobial activity against various bacteria. This underscores the potential of these compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).
Antiproliferative and Antimetastatic Activities
- Cancer Cell Line Studies : The synthesis of 5H-indeno[1,2-b]pyridine derivatives, including compounds with methoxy phenyl groups, showed significant antiproliferative and antimetastatic activities against human prostate cancer cell lines. This indicates their potential use in cancer treatment (Charris et al., 2021).
Electrochemical Studies
- Electrochemical Characterization : Studies on pyrazolo[4,3-b] pyridine derivatives with methoxy and hydroxy phenyl groups revealed their electrochemical properties, which are important for various applications in electronics and material science (El-Menyawy et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
特性
IUPAC Name |
5-(4-methoxyphenoxy)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-16-11-4-6-12(7-5-11)17-13-3-2-10(8-14)15-9-13/h2-7,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMDOHJJXRMXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2927821.png)

![Methyl 2-amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2927824.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2927825.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-acetamidophenyl)acetamide](/img/structure/B2927827.png)

![[1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2927831.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2927832.png)

![methyl[(1-nonyl-1H-indol-4-yl)methyl]amine hydrochloride](/img/structure/B2927836.png)
![6-(2-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2927839.png)

![3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2927841.png)